molecular formula C20H30N2O3S B6571386 3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946383-07-9

3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B6571386
CAS No.: 946383-07-9
M. Wt: 378.5 g/mol
InChI Key: QCYQWYIYBMCJHR-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a propane-1-sulfonyl group at the 1-position and a propanamide moiety substituted with a cyclopentyl group at the 6-position. Its molecular formula is C₂₀H₂₉N₃O₃S, with a molecular weight of 391.53 g/mol.

Properties

IUPAC Name

3-cyclopentyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-2-14-26(24,25)22-13-5-8-17-15-18(10-11-19(17)22)21-20(23)12-9-16-6-3-4-7-16/h10-11,15-16H,2-9,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYQWYIYBMCJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The tetrahydroquinoline scaffold is shared among several compounds, but substituent variations critically alter their behavior. Below is a comparative analysis with key analogs:

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)
  • Structure: Features a tetrahydroquinoline core with a 2-cyanoethyl group at the 1-position and a diazenylbenzonitrile substituent at the 6-position .
  • Applications: CTDB is a diagnostic leveler in Au electrodeposition processes. Spectroelectrochemical studies (SFG/DFG) show it modulates interfacial processes in ionic liquids like [BMP][TFSA], affecting Au deposition kinetics .
  • Key Differences : Unlike the target compound, CTDB lacks sulfonyl and cyclopentyl groups. Its diazenylbenzonitrile group enables strong adsorption to electrodes, critical for electrochemical applications.
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide (BG15130)
  • Structure : Shares the propane-1-sulfonyl group at the 1-position and a propanamide group at the 6-position (C₁₅H₂₂N₂O₃S; MW 310.41 g/mol) .
  • Key Differences : BG15130 lacks the cyclopentyl substituent. The absence of this group reduces steric hindrance and lipophilicity compared to the target compound.
Patent Derivatives (Examples 1 and 24)
  • Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid .
  • The target compound’s sulfonamide and cyclopentyl groups contrast with these polar functionalities.

Functional Group Impact

Compound 1-Position Substituent 6-Position Substituent Key Properties/Applications
Target Compound Propane-1-sulfonyl 3-cyclopentylpropanamide High lipophilicity (cyclopentyl); sulfonamide stability
CTDB 2-Cyanoethyl Diazenylbenzonitrile Electrochemical leveler (Au deposition)
BG15130 Propane-1-sulfonyl Propanamide Intermediate lipophilicity; sulfonamide reactivity
Patent Example 1 Benzothiazolyl-amino Thiazole-carboxylic acid Potential kinase inhibition (heterocyclic motifs)
Sulfonyl Group Effects
  • The propane-1-sulfonyl group in the target compound and BG15130 enhances stability against hydrolysis compared to CTDB’s cyanoethyl group. Sulfonamides are also known for their hydrogen-bonding capacity, which may influence molecular interactions .
Cyclopentyl vs. Other Alkyl Groups
  • The 3-cyclopentyl group increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to BG15130’s linear propanamide. This could improve membrane permeability in drug design but reduce aqueous solubility.

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